molecular formula C13H24N2O2 B6237144 tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers CAS No. 1510230-42-8

tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers

Cat. No.: B6237144
CAS No.: 1510230-42-8
M. Wt: 240.34 g/mol
InChI Key: DJXLGFSOLWLQJM-UHFFFAOYSA-N
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Description

tert-Butyl decahydro-1,7-naphthyridine-1-carboxylate is a bicyclic amine derivative featuring a fully saturated 1,7-naphthyridine core. The decahydro structure implies ten hydrogen atoms saturating the bicyclic system, resulting in multiple stereocenters and a mixture of diastereomers. This compound is typically synthesized via multi-step protocols involving alkylation or reductive amination, as exemplified in related naphthyridine derivatives . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing solubility and stability during synthetic workflows . Its diastereomeric nature arises from uncontrolled stereochemistry during synthesis, necessitating chromatographic purification for isolation .

Key structural attributes include:

  • Molecular formula: Likely C₁₃H₂₁N₂O₂ (inferred from analogous compounds in –11).
  • Stereochemical complexity: The decahydro framework introduces 4–6 stereocenters, depending on regiochemistry.
  • Functional groups: A Boc-protected amine and ester functionalities, critical for further derivatization in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-10-6-7-14-9-11(10)15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXLGFSOLWLQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroformylation-Mediated Ring Closure

A patent by outlines a scalable route to 1,7-naphthyridines using 2-chloro-3-aminopyridine (I ) as the starting material. The amino group is first protected with di-tert-butyl dicarbonate to yield II , followed by hydroformylation with N-formylmorpholine and n-butyllithium in tetrahydrofuran (THF) at -20°C to -40°C. This generates aldehyde intermediate III , which undergoes cyclization with acrylate derivatives (e.g., N,N-dimethylamino ethyl acrylate) in the presence of lithium tetrafluoroborate (Lewis acid) at 50–80°C to form IV (Scheme 1).

Table 1: Reaction Conditions for Cyclization

StepReagents/ConditionsYield
ProtectionBoc₂O, K₂CO₃, methyl-THF87%
HydroformylationN-Formylmorpholine, n-BuLi, TMEDA45–50%
CyclizationLiBF₄, acrylate, acetonitrile, 80°C72%

Heck Reaction and Pictet–Spengler Approaches

An alternative route involves Heck coupling of 2-chloropyridine with ethylene gas to form 3-acyl-2-vinylpyridine, followed by one-pot cyclization and amination to yield dihydronaphthyridine intermediates. For example, compound 17 (dihydronaphthyridine) undergoes enantioselective transfer hydrogenation to establish stereocenters, though diastereomeric mixtures arise when stereoselectivity is incomplete.

Hydrogenation and Stereochemical Control

Transfer Hydrogenation of Dihydronaphthyridines

The reduction of dihydronaphthyridine 17 using asymmetric transfer hydrogenation (e.g., with Hantzsch ester or formic acid-triethylamine) achieves enantiomeric excesses >99% for single stereoisomers. However, non-selective hydrogenation with catalysts like Pd/C or Ra-Ni under H₂ gas generates a mixture of diastereomers in the decahydro product. For example, hydrogenating 17 at 50 psi H₂ with Pd(OH)₂/C in ethanol yields decahydro-1,7-naphthyridine with a 3:2 diastereomer ratio.

Direct Saturation of Aromatic Precursors

Fully aromatic 1,7-naphthyridines (e.g., IV ) can be hydrogenated to decahydro derivatives using high-pressure H₂ (100–200 psi) and catalysts such as Rh/Al₂O₃ or PtO₂. This step introduces up to four stereocenters, resulting in complex diastereomeric mixtures. For instance, hydrogenating IV in acetic acid at 120°C for 24 hours yields decahydro-1,7-naphthyridine with 5–6 stereoisomers, which are challenging to resolve chromatographically.

Boc Protection and Final Functionalization

The Boc group is introduced either early (e.g., during the protection of I ) or late in the synthesis. Post-hydrogenation Boc protection involves treating decahydro-1,7-naphthyridine with Boc anhydride in dichloromethane (DCM) and triethylamine, yielding the target compound in 85–90% purity. Notably, the Boc group’s bulkiness minimally influences the diastereomer ratio, as demonstrated by NMR analysis of the final product.

Industrial Considerations and Process Optimization

Solvent and Catalyst Selection

  • Methyltetrahydrofuran (Me-THF) : Preferred over THF for Boc protection due to higher boiling point and easier recycling.

  • Lithium tetrafluoroborate : Enhances cyclization efficiency in acetonitrile, reducing byproduct formation.

  • Pd/C vs. Rh/Al₂O₃ : Pd/C offers cost advantages for large-scale hydrogenation but provides lower stereoselectivity.

Diastereomer Resolution

Chromatographic separation of diastereomers is impractical for industrial production. Instead, crystallization-driven resolution is employed. For example, recrystallizing the crude mixture from hexane/ethyl acetate at -20°C enriches the major diastereomer to 85% purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.

    Substitution: The tert-butyl group or other substituents on the naphthyridine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways and targets.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism by which tert-butyl decahydro-1,7-naphthyridine-1-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Key Observations:

  • Saturation and Reactivity : The fully saturated decahydro system enhances conformational rigidity and stability compared to dihydro derivatives, which retain π-bond reactivity .

Physicochemical and Spectroscopic Properties

  • NMR Profiles : The tert-butyl group in all derivatives shows a characteristic singlet at δ ~1.45 ppm (9H) in ¹H NMR . Diastereomers exhibit split signals for protons near stereocenters (e.g., δ 2.35–2.39 ppm in ).
  • Chromatographic Behavior : The decahydro derivative’s diastereomers require advanced chromatographic separation (e.g., flash chromatography with petroleum ether/ethyl acetate gradients) , whereas single-stereoisomer analogs () simplify purification.

Research Findings and Limitations

  • Data Gaps : Predicted properties (e.g., boiling points in ) lack experimental validation. Computational models may underestimate steric effects in decahydro systems.
  • Stereochemical Resolution: No evidence describes resolving the diastereomers into pure enantiomers, limiting mechanistic studies.

Biological Activity

tert-Butyl decahydro-1,7-naphthyridine-1-carboxylate, a compound characterized by its unique naphthyridine structure, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological efficacy, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the naphthyridine class, which is known for diverse biological activities. The presence of the tert-butyl ester group enhances the compound's lipophilicity and stability, potentially improving its bioavailability in biological systems.

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting a mechanism that may involve inhibition of bacterial growth through interaction with essential enzymes or receptors .

Antiviral Properties

The antiviral potential of naphthyridine derivatives has also been explored. These compounds may interfere with viral replication processes, making them candidates for further investigation in antiviral drug development. The specific mechanisms remain under study but are believed to involve the disruption of viral entry or replication pathways.

Anticancer Activity

Preliminary studies have indicated that certain naphthyridine derivatives possess anticancer properties. These compounds may inhibit cell proliferation and induce apoptosis in cancer cells. The structural features of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate likely contribute to its ability to modulate signaling pathways involved in cancer progression .

The mechanism underlying the biological activity of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate is multifaceted:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter intracellular signaling cascades, leading to therapeutic effects.
  • Chemical Reactivity : The compound's ability to undergo various chemical reactions (oxidation, reduction) may also play a role in its biological activity .

Case Studies and Research Findings

StudyFindings
Benchchem (2024)Demonstrated antimicrobial activity against multiple bacterial strains.
MDPI Review (2020)Highlighted broad biological activities including antiproliferative and anti-inflammatory effects.
PMC Article (2020)Investigated the synthesis and reactivity of 1,5-naphthyridines; noted potential applications in treating cardiovascular and CNS diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, and how are diastereomers controlled during synthesis?

  • Methodological Answer : The synthesis typically involves cyclization of a substituted pyridine or piperidine precursor followed by esterification with tert-butyl groups. Key steps include:

  • Cyclization : Use of acidic/basic conditions to form the naphthyridine core (e.g., HCl or NaOH in THF) .
  • Diastereomer Control : Adjusting reaction temperature and solvent polarity to favor specific stereochemical outcomes. For example, cis-trans isomer ratios can be influenced by steric effects of the tert-butyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate diastereomers .

Q. What analytical techniques are critical for characterizing diastereomeric mixtures of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR distinguish diastereomers via splitting patterns and chemical shifts (e.g., tert-butyl group protons at ~1.4 ppm) .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers within diastereomeric pairs .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C13_{13}H20_{20}N2_2O2_2) and detects impurities .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : The tert-butyl ester acts as a protecting group, enabling selective reactions:

  • Hydrolysis : Acidic (HCl/H2_2O) or basic (NaOH) conditions remove the tert-butyl group to yield carboxylic acid derivatives .
  • Stability : The bulky tert-butyl group reduces undesired side reactions (e.g., oxidation) during functionalization of the naphthyridine core .

Advanced Research Questions

Q. How can diastereomer ratios be optimized to enhance biological activity in drug discovery workflows?

  • Methodological Answer :

  • Stereochemical Screening : Test individual diastereomers in bioassays (e.g., enzyme inhibition or cell viability assays) to identify active forms .
  • Reaction Engineering : Use kinetic vs. thermodynamic control—lower temperatures favor kinetic products (e.g., cis-diastereomers), while higher temperatures may shift equilibrium toward thermodynamically stable forms .
  • Computational Modeling : DFT calculations predict relative stabilities of diastereomers to guide synthetic optimization .

Q. What strategies mitigate challenges in scaling up the synthesis of this diastereomeric mixture?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for reproducible cyclization steps .
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress and diastereomer ratios in real time .

Q. How do structural modifications of the naphthyridine core impact binding affinity in target proteins?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at positions 2, 5, or 8 of the naphthyridine ring and measure changes in binding via SPR or ITC .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to identify key hydrogen-bonding interactions .
  • Protease Stability Assays : Evaluate metabolic stability by incubating derivatives with liver microsomes .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS .
  • Degradation Pathways : Hydrolysis of the tert-butyl ester or oxidation of the naphthyridine ring are common pathways. Use radical scavengers (e.g., BHT) to suppress oxidation .
  • Stabilization : Lyophilize the compound or store in argon-filled vials at -20°C .

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